molecular formula C20H24N2O3S B2564680 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine CAS No. 1189993-79-0

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine

Cat. No.: B2564680
CAS No.: 1189993-79-0
M. Wt: 372.48
InChI Key: HQFXDWVMHUOOEA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzenesulfonyl)-5-(4-Methylpiperidine-1-carbonyl)pyridine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a sulfonamide moiety, a well-established pharmacophore, with a nicotinoyl core. Sulfonamide-containing compounds are extensively investigated for their ability to inhibit various enzymes and are explored for a range of therapeutic areas . Similarly, pyridine derivatives are privileged structures in pharmaceuticals, often contributing to key drug-target interactions . The integration of these features into a single molecule suggests potential as a versatile biochemical probe. This compound is specifically designed for Research Use Only and is intended for qualified laboratory researchers. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this chemical in various in vitro assays to investigate kinase inhibition, receptor binding, or other biological mechanisms. It may also serve as a key intermediate in the synthesis of more complex molecular libraries for high-throughput screening. Its high purity makes it suitable for structure-activity relationship (SAR) studies, helping to elucidate the role of the sulfonamide and piperidine-carbonyl groups in biological activity. For specific storage and handling information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-8-10-22(11-9-14)20(23)17-5-7-19(21-13-17)26(24,25)18-6-4-15(2)16(3)12-18/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXDWVMHUOOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the 3,4-dimethylbenzenesulfonyl group through sulfonylation reactions. The final step involves the addition of the 4-methylpiperidine-1-carbonyl group via acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylbenzenesulfonyl)-5-(4-methylpiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Properties of 2-(3,4-Dimethylbenzenesulfonyl)-5-(4-Methylpiperidine-1-Carbonyl)Pyridine and Analogs

Compound Name Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Biological Activity (If Reported)
Target Compound ~427.5* 3,4-Dimethylbenzenesulfonyl (2); 4-Methylpiperidine-1-carbonyl (5) N/A Not explicitly reported
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine 273.66 2-Chloroethylsulfonyl (2); Trifluoromethyl (5) 84–85.5 Unspecified (likely industrial use)
4-(5-(4-Bromophenyl)-4-imino-3-(sulfamoylphenyl)-3,4-dihydropyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide ~600 (estimated) Bromophenyl, sulfamoylphenyl (core) Not specified Antimicrobial screening (yield: 74%)
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate ~313.3 Ethyl ester, amino-hydroxybutyl (side chain) Not specified Intermediate for bioactive molecules

*Calculated based on molecular formula.

Key Observations:

Substituent Diversity: The target compound’s 3,4-dimethylbenzenesulfonyl group contrasts with the 2-chloroethylsulfonyl and trifluoromethyl groups in ’s analog . The 4-methylpiperidine-1-carbonyl group introduces a bulky, flexible substituent distinct from rigid aromatic systems (e.g., bromophenyl in ) . This flexibility may influence binding kinetics in enzyme inhibition.

Physical Properties :

  • Melting points for sulfonamide-containing pyridines in range from 268–287°C , attributed to strong intermolecular hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely higher than ’s analog (84–85.5°C) due to increased molecular symmetry and reduced halogen content.

Synthetic Routes :

  • The target compound’s synthesis may parallel methods in , where sulfonyl chlorides react with pyridine precursors under reflux with pyridine . Yields for analogs in (67–81%) suggest moderate efficiency, likely dependent on substituent steric effects .

Key Contrasts and Limitations

  • Electron-Withdrawing vs.
  • Fluorinated Analogs : Highly fluorinated sulfonamides in exhibit unique solubility and thermal stability but lack the conformational flexibility of the target compound’s piperidine group .

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